molecular formula C19H19N3O4S B10985657 ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10985657
M. Wt: 385.4 g/mol
InChI Key: GNXGXBRDLJDWLO-UHFFFAOYSA-N
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Description

The compound ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic molecule featuring a 1,3-thiazole core linked to an indole moiety via an acetamide bridge.

Hydrazide Formation: Starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), hydrazine hydrate in methanol yields 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2) .

Electrophilic Substitution: Reaction of 2 with an indole-derived electrophile (e.g., 3-acetyl-1H-indol-1-yl acetyl chloride) under basic conditions forms the acetamide-thiazole-indole hybrid.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-acetylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O4S/c1-3-26-18(25)8-13-11-27-19(20-13)21-17(24)10-22-9-15(12(2)23)14-6-4-5-7-16(14)22/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,21,24)

InChI Key

GNXGXBRDLJDWLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones under basic conditions.

    Coupling Reaction: The acetylated indole derivative is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits significant anticancer properties. The indole structure is known for its ability to interact with various cellular pathways involved in cancer proliferation and apoptosis. Notably, compounds containing thiazole rings have demonstrated activity against multiple cancer cell lines .

Case Study Examples :

  • Caco-2 Cell Line : Research has shown that derivatives similar to this compound significantly reduce the viability of Caco-2 cells, indicating potential efficacy against colorectal cancer .

Antimicrobial Activity

The presence of both indole and thiazole moieties suggests that this compound may also possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings :

  • Studies indicate that derivatives related to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .

Potential Therapeutic Applications

Given its biological activities, this compound has several potential applications in medicinal chemistry:

  • Cancer Therapy : As a lead compound for anticancer drug development targeting specific cancer types.
  • Antimicrobial Agents : Development of novel antibiotics to combat resistant bacterial strains.
  • Inflammatory Disorders : Potential use in treating conditions characterized by inflammation due to its pharmacological profile.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Features Reference
Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate 3-Acetyl-indol-1-yl C₂₁H₂₀N₄O₅S 440.47 Indole ring with acetyl group at position 3; thiazole-acetamide backbone Synthesized via analogous methods to
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl C₁₉H₁₅N₃O₅S 397.40 Nitrobenzoyl group on indole; lacks thiazole ring Synthesized via aza-alkylation/Michael cascade
Ethyl (2-{[(4-chlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate 4-Chlorophenyl C₁₅H₁₅ClN₂O₃S 338.81 Chlorophenyl substituent; simpler aromatic group CAS 333433-37-7
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrophenyl sulfonyl C₁₃H₁₃N₃O₆S₂ 379.39 Sulfonyl linkage; electron-withdrawing nitro group CAS 338794-40-4
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thioxothiazolidine C₂₀H₁₃N₅O₃S₂ 443.48 Quinazolinone and thiazolidine moieties Synthesized via hydrazide-thiocarbonyl reaction

Physicochemical Properties

  • Polarity : The acetyl-indole group in the target compound increases hydrophobicity (logP ~2.9, inferred from ’s chlorophenyl analog ), whereas sulfonyl groups () add polarity.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) may deactivate the thiazole ring, altering reactivity in downstream reactions .

Biological Activity

Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by several key structural features:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 385.4 g/mol
  • Functional Groups : It contains an ethyl ester group, an indole moiety, and a thiazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiazole ring.
  • Acetylation of the indole structure.
  • Esterification to produce the final compound.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line Viability Reduction (%) Reference
A549 (Lung cancer)39.8%
Caco-2 (Colorectal)31.9%

The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation.

Antimicrobial Activity

The thiazole ring in the compound suggests potential antimicrobial properties. Preliminary studies show that it may exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism MIC (µM) Activity
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Candida albicans16.69Moderate

These findings position this compound as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds with indole structures often exhibit anti-inflammatory effects. This compound may also possess such properties, although specific data is still emerging.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies : A study involving multiple thiazole derivatives showed that modifications to the thiazole ring significantly affected anticancer activity, suggesting that this compound could be optimized for better efficacy .
  • Antimicrobial Research : Comparative studies on similar compounds have shown that those containing indole and thiazole structures often demonstrate enhanced antimicrobial activity against resistant strains .

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